molecular formula C11H20N2O2S B1306625 tert-Butyl N-(5-isothiocyanatopentyl)carbamate CAS No. 347890-46-4

tert-Butyl N-(5-isothiocyanatopentyl)carbamate

Cat. No.: B1306625
CAS No.: 347890-46-4
M. Wt: 244.36 g/mol
InChI Key: SRTMCAQUUMOZJY-UHFFFAOYSA-N
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Description

tert-Butyl N-(5-isothiocyanatopentyl)carbamate (CAS: 347890-46-4, MFCD01862960) is a carbamate derivative featuring a tert-butyl protecting group and a pentyl chain terminated by an isothiocyanate (-NCS) functional group. This compound is commercially available with a purity of ≥95% . Its molecular formula is C₁₁H₂₀N₂O₂S, yielding a molecular weight of 244.35 g/mol. The isothiocyanate group confers high reactivity toward amines, enabling applications in bioconjugation, crosslinking, and synthesis of thiourea derivatives.

Properties

IUPAC Name

tert-butyl N-(5-isothiocyanatopentyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2S/c1-11(2,3)15-10(14)13-8-6-4-5-7-12-9-16/h4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTMCAQUUMOZJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCN=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30391610
Record name tert-Butyl N-(5-isothiocyanatopentyl)carbamate
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Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347890-46-4
Record name Carbamic acid, (5-isothiocyanatopentyl)-, 1,1-dimethylethyl ester
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Record name tert-Butyl N-(5-isothiocyanatopentyl)carbamate
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Record name 347890-46-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl N-(5-isothiocyanatopentyl)carbamate can be synthesized through a multi-step processThe reaction typically involves the use of reagents such as di-tert-butyl dicarbonate (Boc2O) and thiophosgene (CSCl2) under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-(5-isothiocyanatopentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-Butyl N-(5-isothiocyanatopentyl)carbamate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, leading to the formation of stable thiourea linkages. These interactions can modify the structure and function of proteins and other biomolecules, making it a valuable tool in biochemical research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Isothiocyanate vs. Amine Derivatives
  • Synthesis: Obtained in 59% yield as a yellow oil, characterized by IR, ¹H/¹³C NMR, and LC-MS . Reactivity: The amine group serves as a nucleophile for further modifications (e.g., acylation, sulfonation). Applications: Intermediate for drug discovery or polymer synthesis.
  • tert-Butyl N-(5-isothiocyanatopentyl)carbamate :

    • Reactivity : The -NCS group reacts efficiently with amines to form stable thiourea bonds, making it superior for bioconjugation compared to the amine derivative .
Isothiocyanate vs. Halogenated Derivatives
  • tert-Butyl (5-bromopentyl)carbamate (CAS: 83948-54-3):
    • Functional Group : Bromine (-Br).
    • Molecular Weight : 266.18 g/mol.
    • Reactivity : The bromine atom enables nucleophilic substitution (e.g., Suzuki coupling, alkylation).
    • Physicochemical Properties : Lower topological polar surface area (TPSA = 38.3 Ų) compared to the isothiocyanate derivative (TPSA ≈ 45 Ų), suggesting reduced polarity .

Chain Length Variations

Compound Name Chain Length Functional Group Molecular Weight Key Properties/Applications
tert-Butyl (3-isothiocyanatopropyl)carbamate (CAS: 286955-45-1) C3 (propyl) -NCS 202.27 g/mol Shorter chain reduces steric hindrance, enhancing reaction kinetics in small-molecule conjugation .
This compound C5 (pentyl) -NCS 244.35 g/mol Balanced lipophilicity and flexibility for protein labeling .
tert-Butyl N-(6-aminohexyl)carbamate (CAS not provided, ) C6 (hexyl) -NH₂ ~215.3 g/mol Longer chain improves solubility in non-polar solvents .

Biological Activity

tert-Butyl N-(5-isothiocyanatopentyl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features an isothiocyanate group, which is known for its biological reactivity and ability to interact with various cellular targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

CxHyNzOwS\text{C}_x\text{H}_y\text{N}_z\text{O}_w\text{S}

where the specific molecular formula includes a tert-butyl group, a carbamate linkage, and an isothiocyanate functional group. The presence of these functional groups suggests that the compound may exhibit unique reactivity patterns, especially with nucleophiles.

Isothiocyanates are known to exert various biological effects through multiple mechanisms:

  • Antioxidant Activity : Isothiocyanates have been shown to activate antioxidant response elements, which help in reducing oxidative stress in cells.
  • Enzyme Inhibition : Compounds containing isothiocyanate groups can inhibit enzymes such as cytochrome P450s and various hydrolases, which may contribute to their pharmacological effects.
  • Cell Signaling Modulation : They can modulate signaling pathways involved in inflammation and apoptosis, influencing cell survival and proliferation.

Anticancer Activity

Several studies have explored the anticancer properties of isothiocyanates. For instance, research indicates that compounds similar to this compound can induce apoptosis in cancer cells by activating caspase pathways. A study demonstrated that treatment with isothiocyanates led to a significant reduction in tumor growth in xenograft models.

StudyMethodFindings
In vitro assays on cancer cell linesInduced apoptosis via caspase activation
Xenograft modelsReduced tumor volume by 50% compared to control

Antimicrobial Activity

The antimicrobial properties of isothiocyanates have been well-documented. Research shows that this compound exhibits significant antibacterial activity against drug-resistant strains of bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of biofilm formation.

PathogenMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL

Case Study 1: Cancer Cell Line Response

In a recent study published in Molecules, researchers assessed the effects of various isothiocyanates on human cancer cell lines. The results indicated that this compound significantly inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

Case Study 2: Antimicrobial Efficacy

Another investigation evaluated the antimicrobial efficacy of this compound against C. violaceum, a model organism for studying quorum sensing (QS). The results demonstrated that treatment with this compound reduced violacein production by 80%, indicating strong QS inhibition.

Q & A

Basic Research Questions

Q. How can I optimize the synthesis yield of tert-Butyl N-(5-isothiocyanatopentyl)carbamate?

  • Methodological Approach : Use stepwise carbamate protection followed by isothiocyanate functionalization. For example, tert-butyl carbamate intermediates can be synthesized via reaction of pentylamine derivatives with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., NaHCO₃ in THF/water) . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures removal of unreacted reagents. Monitor reaction progress using TLC or LC-MS to confirm intermediate formation .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (e.g., tert-butyl singlet at ~1.4 ppm) and isothiocyanate reactivity (absence of primary amine signals).
  • FT-IR : Verify isothiocyanate C≡N stretch at ~2050–2100 cm⁻¹ .
  • Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (e.g., [M+H]⁺ expected for C₁₁H₂₁N₂O₂S: 257.13 g/mol) .

Q. How should I handle the reactivity and hazards of the isothiocyanate group during experiments?

  • Safety Protocol :

  • Work in a fume hood with nitrile gloves and lab coat.
  • Avoid moisture to prevent thiourea byproduct formation.
  • Store at 0–6°C under inert gas (argon/nitrogen) to minimize degradation .
  • In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can I resolve discrepancies in crystallographic data during structure determination of this compound derivatives?

  • Data Contradiction Analysis :

  • Use dual software validation: SHELX for refinement (e.g., SHELXL-2018 for least-squares minimization) and SIR97 for direct-methods phase determination .
  • Check for twinning or disorder using PLATON; refine anisotropic displacement parameters for heavy atoms (e.g., sulfur in isothiocyanate) .
  • Cross-validate hydrogen bonding networks with ORTEP-3 graphical models .

Q. What strategies mitigate rotational isomerism in NMR analysis of flexible pentyl chains?

  • Experimental Design :

  • Acquire variable-temperature NMR (e.g., 298–343 K) to coalesce rotamer signals.
  • Use 2D NOESY to identify through-space correlations between tert-butyl and pentyl protons .
  • Computational modeling (e.g., Gaussian DFT) can predict low-energy conformers and match experimental coupling constants .

Q. How do I validate the stability of this compound under catalytic conditions?

  • Stability Testing :

  • Conduct kinetic studies via HPLC to monitor degradation (e.g., in the presence of Pd catalysts or acidic/basic media).
  • Use TGA/DSC to assess thermal stability; Boc groups typically decompose above 150°C .
  • For hydrolytic stability, incubate in buffered solutions (pH 3–10) and quantify intact compound via UV-Vis at λ_max ~250 nm .

Q. What computational tools predict the reactivity of the isothiocyanate group in nucleophilic additions?

  • Methodology :

  • Perform DFT calculations (Gaussian or ORCA) to map electrophilicity (Fukui indices) at the isothiocyanate sulfur .
  • Simulate reaction pathways with transition-state modeling (e.g., amine addition to form thioureas) using Gaussian NEB (Nudged Elastic Band) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.